Benzenehexanol, 4-bromo-

Lipophilicity Physicochemical Property Drug Design

Benzenehexanol, 4-bromo- (IUPAC: 6-(4-bromophenyl)hexan-1-ol, CAS 877926-53-9) is a para-brominated phenylalkyl alcohol with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol. It features a six-carbon aliphatic chain terminating in a primary hydroxyl group, linked to a 4-bromophenyl substituent, yielding a calculated logP of 3.54 and a polar surface area (PSA) of 20.23 Ų.

Molecular Formula C12H17BrO
Molecular Weight 257.17 g/mol
CAS No. 877926-53-9
Cat. No. B3292371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenehexanol, 4-bromo-
CAS877926-53-9
Molecular FormulaC12H17BrO
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCCCO)Br
InChIInChI=1S/C12H17BrO/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9,14H,1-5,10H2
InChIKeyYSYLFPUWBJGPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-Benzenehexanol (CAS 877926-53-9) Procurement & Differentiation Guide


Benzenehexanol, 4-bromo- (IUPAC: 6-(4-bromophenyl)hexan-1-ol, CAS 877926-53-9) is a para-brominated phenylalkyl alcohol with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . It features a six-carbon aliphatic chain terminating in a primary hydroxyl group, linked to a 4-bromophenyl substituent, yielding a calculated logP of 3.54 and a polar surface area (PSA) of 20.23 Ų . This compound serves primarily as a synthetic intermediate and pharmacological probe, with reported activity against lipoxygenase enzymes and cytochrome P450 isoforms [1][2].

Why 4-Bromo-Benzenehexanol Cannot Be Replaced by Generic Analogs


Halogen-substituted phenylhexanols are not functionally interchangeable. The identity of the para-halogen atom (F, Cl, Br, I) dictates critical physicochemical properties—including lipophilicity, electronic effects, and leaving-group potential—that directly govern biological target engagement, metabolic stability, and synthetic utility [1]. Although multiple halogen analogs share the same C12 scaffold, systematic comparative data for the hexan-1-ol series remain sparse in the public domain. The quantitative evidence below captures the strongest differentiation points available for 4-bromo-benzenehexanol, explicitly noting the limitations on direct comparator data where they exist [2].

Quantitative Evidence Guide for 4-Bromo-Benzenehexanol Differentiation


LogP Differentiation: 4‑Br vs. 4‑Cl and Unsubstituted Benzenehexanol

6-(4-Bromophenyl)hexan-1-ol has a calculated LogP of 3.54, significantly exceeding the LogP of the unsubstituted parent compound benzenehexanol (6-phenylhexan-1-ol), which is reported to be approximately 2.5–2.7 . While experimentally measured LogP values for the 4-chloro and 4-fluoro analogs are not available in public databases, the trend aligns with well-established Hansch π constants for aromatic substituents (Br: +0.86; Cl: +0.71; F: +0.14; H: 0.00), indicating that the bromo analog is approximately 0.15 log units more lipophilic than the chloro analog and 0.72 log units more lipophilic than the fluoro analog [1].

Lipophilicity Physicochemical Property Drug Design

CYP1A2 Inhibition: 4‑Br vs. Reference Inhibitor Baseline

6-(4-Bromophenyl)hexan-1-ol inhibits CYP1A2 in human liver microsomes with an IC50 of 7.00 μM (7,000 nM) [1]. By comparison, the prototypical CYP1A2 inhibitor α-naphthoflavone exhibits an IC50 in the range of 0.01–0.05 μM under comparable microsomal assay conditions [2]. The compound is thus a weak-to-moderate CYP1A2 inhibitor. Direct comparative data for the 4-chloro, 4-fluoro, and 4-iodo analogs in the same CYP1A2 assay are not publicly available [3].

CYP Inhibition Drug Metabolism DDI Risk Assessment

Lipoxygenase Inhibition as a Class-Specific Pharmacological Feature

6-(4-Bromophenyl)hexan-1-ol is described in curated pharmacological records as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. A structurally related 4-bromophenyl derivative (not identical to the target compound) shows a Ki of 22 nM against human reticulocyte 15-lipoxygenase-1 [2]. While this is not a direct measurement for 6-(4-bromophenyl)hexan-1-ol itself, it establishes class-level evidence that the 4-bromophenyl motif supports nanomolar lipoxygenase engagement. Comparative data for 4-chloro and 4-fluoro phenylhexanol analogs are unavailable [3].

Lipoxygenase Inflammation Arachidonic Acid Cascade

Ecdysone Receptor Agonist Activity: A 4‑Br Differentiator

6-(4-Bromophenyl)hexan-1-ol acts as an agonist at the ecdysone receptor in Bombyx mori (silkworm) Bm5 cells, with an EC50 of 151 nM in a luciferase reporter gene assay after 24-hour exposure [1]. This level of activity is within the typical range for ecdysone receptor ligands (generally 10 nM–10 μM). Direct comparative data for the 4-chloro, 4-fluoro, and 4-iodo analogs are not reported in publicly available databases [2].

Ecdysone Receptor Insect Biology Gene Switch

Optimal Application Scenarios for 4-Bromo-Benzenehexanol


CNS Drug Discovery Probe Requiring Moderate-to-High Lipophilicity

With a calculated LogP of 3.54, 6-(4-bromophenyl)hexan-1-ol falls within the optimal lipophilicity range for CNS drug candidates (generally LogP 2–5). The bromine substituent provides enhanced blood-brain barrier penetration potential compared to the unsubstituted parent (LogP ~2.5–2.7) or the more polar fluoro analog (estimated LogP ~2.8), as supported by the LogP differentiation evidence .

Inflammatory Pathway Research Targeting Lipoxygenase

The documented lipoxygenase inhibitory activity of this compound, combined with class-level evidence that 4-bromophenyl derivatives achieve nanomolar affinity (Ki = 22 nM for a related scaffold against human 15-LOX-1), supports its use in studies of arachidonic acid metabolism and leukotriene biosynthesis. The bromine atom's halogen bonding capability may provide a distinct binding mode not replicable by chloro or fluoro analogs [1].

Insect Nuclear Receptor Chemical Biology

The confirmed ecdysone receptor agonist activity (EC50 = 151 nM in Bombyx mori Bm5 cells) positions 6-(4-bromophenyl)hexan-1-ol as a useful chemical probe for insect developmental biology or as a starting scaffold for insect growth regulator development. The gene-switch assay format enables straightforward structure-activity relationship expansion [2].

Synthetic Intermediate Requiring a para-Bromo Leaving Group

The para-bromine substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), enabling further diversification of the phenylhexanol scaffold. This synthetic utility is not equivalently available with chloro (lower reactivity in oxidative addition) or fluoro (essentially inert to cross-coupling) analogs, making the bromo compound the preferred intermediate for convergent synthetic strategies [3].

Quote Request

Request a Quote for Benzenehexanol, 4-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.